molecular formula C58H87ClN2O17 B10831972 PhosTAC7

PhosTAC7

Cat. No.: B10831972
M. Wt: 1119.8 g/mol
InChI Key: RPIBISHYKGHEDG-YGENRYQBSA-N
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Description

Phosphatase-targeting chimeric molecule 7 (PhosTAC7) is a heterobifunctional small molecule designed to promote targeted, proximity-induced protein dephosphorylation. This compound represents an innovative approach to selectively manipulate phosphoprotein function, providing a new class of bifunctional small molecules in the chemical biologist’s toolbox .

Preparation Methods

Synthetic Routes and Reaction Conditions

PhosTAC7 is synthesized through a series of chemical reactions that involve the coupling of a ligand for the FK506-binding protein 12 (FKBP12) with a ligand for the HaloTag protein. The synthetic route typically involves the following steps:

    Synthesis of FKBP12 ligand: This involves the preparation of a ligand that can bind to the FKBP12 protein.

    Synthesis of HaloTag ligand: This involves the preparation of a ligand that can bind to the HaloTag protein.

    Coupling reaction: The FKBP12 ligand and the HaloTag ligand are coupled together to form the bifunctional molecule this compound.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. The process may involve:

Chemical Reactions Analysis

Types of Reactions

PhosTAC7 primarily undergoes dephosphorylation reactions. It recruits a serine/threonine phosphatase to a phosphosubstrate to mediate its dephosphorylation. This process involves the removal of a phosphate group from the phosphosubstrate.

Common Reagents and Conditions

    Reagents: The primary reagents involved in the dephosphorylation reactions are the serine/threonine phosphatase and the phosphosubstrate.

    Conditions: The reactions typically occur under physiological conditions, such as a temperature of 37°C and a pH of 7.4.

Major Products

The major product of the dephosphorylation reaction mediated by this compound is the dephosphorylated protein substrate. This product can then participate in various cellular processes, depending on the specific protein involved .

Scientific Research Applications

PhosTAC7 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool to study protein phosphorylation and dephosphorylation processes. It allows researchers to selectively dephosphorylate specific proteins and study the resulting effects on cellular signaling pathways.

    Biology: In biological research, this compound is used to investigate the role of protein phosphorylation in various cellular processes. It can be used to study the effects of dephosphorylation on protein function and cellular behavior.

    Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with dysregulated protein phosphorylation, such as cancer and neurodegenerative diseases. By selectively dephosphorylating specific proteins, this compound can modulate cellular signaling pathways and potentially reverse disease-associated phenotypes.

    Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. .

Mechanism of Action

PhosTAC7 exerts its effects by forming a ternary complex with a modified serine/threonine phosphatase and a phosphosubstrate. The mechanism involves the following steps:

Comparison with Similar Compounds

PhosTAC7 is similar to proteolysis-targeting chimeric molecules (PROTACs) in its ability to induce ternary complex formation. while PROTACs target proteins for degradation, this compound targets proteins for dephosphorylation. This unique mechanism of action allows this compound to selectively modulate protein phosphorylation, providing a distinct advantage in studying and manipulating cellular signaling pathways.

Similar Compounds

This compound stands out due to its ability to selectively dephosphorylate specific proteins, offering a unique tool for studying and modulating protein phosphorylation in various research and therapeutic contexts.

Properties

Molecular Formula

C58H87ClN2O17

Molecular Weight

1119.8 g/mol

IUPAC Name

[(1R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C58H87ClN2O17/c1-7-48(46-41-53(67-4)56(69-6)54(42-46)68-5)57(63)61-24-12-10-17-49(61)58(64)78-50(20-18-44-19-21-51(65-2)52(39-44)66-3)45-15-14-16-47(40-45)77-43-55(62)60-23-26-71-28-30-73-32-34-75-36-38-76-37-35-74-33-31-72-29-27-70-25-13-9-8-11-22-59/h14-16,19,21,39-42,48-50H,7-13,17-18,20,22-38,43H2,1-6H3,(H,60,62)/t48-,49-,50+/m0/s1

InChI Key

RPIBISHYKGHEDG-YGENRYQBSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl

Origin of Product

United States

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